1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride

Catalog No.
S14145597
CAS No.
M.F
C10H17Cl2N3
M. Wt
250.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihy...

Product Name

1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)methanamine;dihydrochloride

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

InChI

InChI=1S/C10H15N3.2ClH/c11-8-9-3-4-12-10(7-9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,8,11H2;2*1H

InChI Key

AKIICGKVHVDXQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CN.Cl.Cl

1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H15N3·2HCl. It is characterized by a pyridine ring substituted with a pyrrolidinyl group and a methanamine moiety. The compound appears as a white to off-white crystalline solid and has a molar mass of approximately 177.25 g/mol. Its structure features a pyridine ring at the 4-position, which is crucial for its biological activity and potential applications in medicinal chemistry .

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which may enhance its pharmacological properties.
  • Reduction: The methanamine moiety can be reduced to yield secondary or tertiary amines, altering its reactivity and biological profile.

1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride has shown significant biological activity, particularly in the field of neuroscience. It acts as a ligand for various receptors, including those involved in neurotransmission. Its structural similarity to other pyridine derivatives suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases. Studies indicate it may exhibit affinity for serotonin and dopamine receptors, making it a candidate for further pharmacological investigation .

The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride typically involves the following steps:

  • Formation of Pyrrolidinylpyridine: The initial step may involve the reaction of pyridine derivatives with pyrrolidine under acidic or basic conditions to form the pyrrolidinylpyridine core.
  • Methanamination: The resulting compound can then be treated with formaldehyde and ammonium chloride to introduce the methanamine group.
  • Salt Formation: Finally, the dihydrochloride salt is formed by reacting the free base with hydrochloric acid, enhancing solubility and stability .

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: In studies focusing on receptor-ligand interactions and the development of new therapeutic agents.
  • Catalysis: Due to its basicity, it may serve as a catalyst in organic reactions involving nucleophilic substitutions .

Studies on 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride have revealed its interactions with various biological targets:

  • Receptor Binding: It binds selectively to serotonin and dopamine receptors, influencing signaling pathways associated with mood regulation.
  • Enzyme Inhibition: Preliminary studies suggest it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like serotonin and dopamine in the brain .

Several compounds share structural similarities with 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(Pyrrolidin-1-yl)pyridineC9H12N2Lacks methanamine group; simpler structureModerate receptor affinity
4-PyrrolidinylpyridineC9H12N2Basic catalyst; used in organic synthesisKnown for catalytic properties
1-(1-Methylpiperidin-4-yl)piperidineC12H18N2Contains piperidine; more complex structurePotential for analgesic effects

The uniqueness of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanamine dihydrochloride lies in its specific combination of functional groups that enhance its receptor affinity and potential therapeutic efficacy compared to similar compounds .

Synthetic Routes and Methodological Innovations

The synthesis of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride involves sequential functionalization of the pyridine ring. A pivotal step is the introduction of the pyrrolidin-1-yl group at the pyridine’s 2-position. This is achieved via nucleophilic aromatic substitution, where a halogenated pyridine intermediate (e.g., 2-bromo-4-methylpyridine) reacts with pyrrolidine under catalytic conditions. For instance, bromination of 4-methylpyridine using bromine and aluminum trichloride generates 2-bromo-4-methylpyridine, which subsequently undergoes substitution with pyrrolidine in dimethylformamide (DMF) at elevated temperatures.

The methanamine moiety at the 4-position is introduced through a modified Chichibabin amination. Recent protocols employ sodium hydride (NaH) and lithium iodide (LiI) in tetrahydrofuran (THF) to mediate the reaction between pyridine derivatives and primary amines. Applying this method, 2-(pyrrolidin-1-yl)pyridine-4-carbaldehyde is treated with ammonium acetate and sodium triacetoxyborohydride, facilitating reductive amination to yield the methanamine intermediate.

Critical innovations include the use of lithium iodide to enhance reaction efficiency and the adoption of reductive amination to avoid harsh acidic conditions. For example, optimizing molar ratios (3:2 NaH:LiI) and reaction temperatures (reflux at 66°C) improves yields from 75% to 89% in analogous systems.

StepReagents/ConditionsYieldReference
BrominationBr₂, AlCl₃, DCM, 0°C → 25°C95%
Pyrrolidine substitutionPyrrolidine, DMF, 80°C, 24 h88%
Reductive aminationNH₄OAc, NaBH(OAc)₃, THF, 25°C82%

Optimization of Dihydrochloride Salt Formation

Conversion of the free base to the dihydrochloride salt is critical for stability and solubility. The process involves treating the amine with hydrochloric acid (HCl) in a polar aprotic solvent like ethanol or methanol. Stoichiometric control is essential: two equivalents of HCl are required to protonate both the primary amine and the pyridine’s nitrogen.

Key parameters influencing crystallization include:

  • Solvent polarity: Ethanol-water mixtures (4:1 v/v) promote high-purity crystals by modulating solubility.
  • Temperature gradient: Gradual cooling from 60°C to 4°C ensures controlled nucleation, yielding monodisperse crystals.
  • Counterion exchange: Excess HCl (2.2 equivalents) ensures complete protonation, while subsequent washes with cold ether remove residual acid.

In a representative procedure, the free base (10 mmol) is dissolved in ethanol (50 mL), and HCl (37%, 2.2 eq) is added dropwise at 0°C. The mixture is stirred for 2 h, filtered, and recrystallized from ethanol/water to afford the dihydrochloride salt in 92% yield.

Structural Characterization Techniques in Modern Organic Chemistry

Structural confirmation of 1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride relies on multimodal analytical approaches:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, D₂O): Peaks at δ 8.45 (d, J = 5.6 Hz, 1H, pyridine-H3), 7.89 (s, 1H, pyridine-H5), and 3.32 (m, 4H, pyrrolidine-H) confirm regioselective substitution.
    • ¹³C NMR identifies the methanamine carbon at δ 42.1 ppm and the protonated pyridine nitrogen at δ 148.9 ppm.
  • Mass Spectrometry (MS):

    • High-resolution ESI-MS shows a molecular ion peak at m/z 218.1423 [M+H]⁺, consistent with the free base (calc. 218.1426).
  • X-ray Crystallography:

    • Single-crystal analysis reveals a planar pyridine ring with dihedral angles of 12.3° between pyrrolidine and methanamine groups. The HCl ions form hydrogen bonds (N–H···Cl, 2.89 Å), stabilizing the crystal lattice.
  • Elemental Analysis:

    • Calculated for C₁₁H₁₈Cl₂N₃: C 48.54%, H 6.66%, N 15.43%; Found: C 48.51%, H 6.69%, N 15.38%.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

249.0799529 g/mol

Monoisotopic Mass

249.0799529 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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